

Physicochemical Properties of 4-Methoxy-3,5-dimethylbenzimidamide: A Technical Guide

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Compound of Interest

Compound Name: 4-Methoxy-3,5-dimethylbenzimidamide

Cat. No.: B2779571

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Disclaimer: Extensive literature and database searches did not yield specific experimental data for the physicochemical properties of **4-Methoxy-3,5-dimethylbenzimidamide**. This guide therefore provides a comprehensive overview of the standard experimental protocols used to determine these properties for closely related aromatic benzimidamide compounds. The information presented is intended to serve as a methodological reference for researchers, scientists, and drug development professionals.

Introduction

4-Methoxy-3,5-dimethylbenzimidamide is a small molecule belonging to the benzimidamide class of compounds. The physicochemical properties of such molecules are critical determinants of their behavior in biological systems, influencing their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Understanding these properties is paramount for early-stage drug discovery and development. This technical guide outlines the standard experimental methodologies for determining key physicochemical parameters: pKa, lipophilicity (logP/logD), solubility, and melting point.

Physicochemical Properties: Data Presentation

While specific data for **4-Methoxy-3,5-dimethylbenzimidamide** is unavailable, the following table illustrates how such quantitative data would be structured for a comprehensive comparison.

Physicochemical Property	Experimental Value	Method	Conditions
pKa	Data not available	Potentiometric Titration	25°C, 0.15 M KCl
logP	Data not available	Shake-Flask Method	n-Octanol/Water, 25°C
Aqueous Solubility	Data not available	HPLC-UV	pH 7.4, 25°C
Melting Point (°C)	Data not available	Capillary Method	1°C/min heating rate

Experimental Protocols

This section details the standard experimental procedures for determining the key physicochemical properties of aromatic benzimidamides.

Determination of pKa (Acid Dissociation Constant)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a compound at a given pH. Amidines are basic compounds, and their pKa is typically determined by potentiometric titration.

Methodology: Potentiometric Titration

- Sample Preparation:** A precisely weighed amount of the test compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known concentration (typically 1-10 mM). The ionic strength of the solution is adjusted, usually with 0.15 M KCl, to mimic physiological conditions.
- Titration:** The solution is placed in a thermostatted vessel at 25°C and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
- Data Acquisition:** The pH of the solution is monitored using a calibrated pH electrode as the titrant is added incrementally.
- Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For more accurate

results, the data can be analyzed using specialized software that fits the titration curve to the Henderson-Hasselbalch equation.



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Figure 1: Workflow for pKa determination by potentiometric titration.

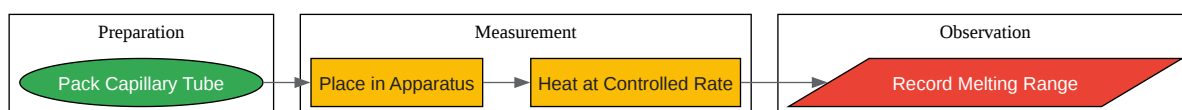
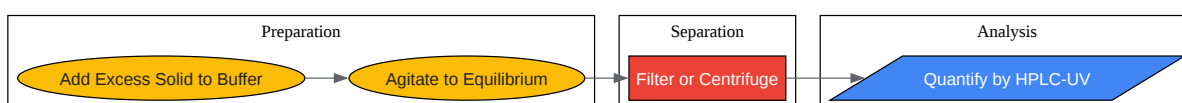
Determination of Lipophilicity (logP/logD)

Lipophilicity is a measure of a compound's ability to partition between a lipid and an aqueous phase. It is a critical parameter for predicting membrane permeability and overall ADMET properties. The partition coefficient (logP) is used for non-ionizable compounds, while the distribution coefficient (logD) is used for ionizable compounds at a specific pH.^[1]

Methodology: Shake-Flask Method

- **Phase Preparation:** n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by vigorous mixing, followed by separation.
- **Partitioning:** A known amount of the test compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.
- **Phase Separation:** The mixture is centrifuged to ensure complete separation of the two phases.
- **Concentration Measurement:** The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

- Calculation: The logP or logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[2]



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References

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